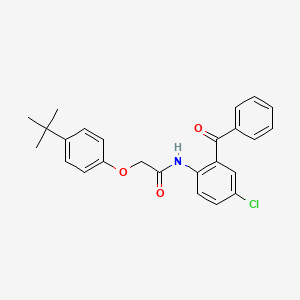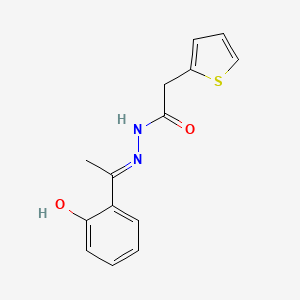
4-((5-(2-Meo-PH)-2H-pyrazole-3-carbonyl)-hydrazonomethyl)-benzoic acid ME ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((5-(2-Methoxyphenyl)-2H-pyrazole-3-carbonyl)-hydrazonomethyl)-benzoic acid methyl ester is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring, a benzoic acid ester, and a hydrazonomethyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-(2-Methoxyphenyl)-2H-pyrazole-3-carbonyl)-hydrazonomethyl)-benzoic acid methyl ester typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through electrophilic aromatic substitution reactions.
Formation of the Carbonyl Group: The carbonyl group is introduced via oxidation reactions.
Hydrazonomethylation: The hydrazonomethyl group is added through condensation reactions with hydrazine derivatives.
Esterification: The final step involves the esterification of the benzoic acid with methanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction rates and yields.
化学反応の分析
反応の種類
酸化: この化合物は、特にメトキシフェニル基で酸化反応を起こし、キノン誘導体を形成する可能性があります。
還元: 還元反応は、カルボニル基で発生し、アルコールに変換されます。
置換: ヒドラゾノメチル基は、求核置換反応に関与し、さまざまな誘導体を形成する可能性があります。
一般的な試薬および条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムなどの還元剤が使用されます。
置換: アミンやチオールなどの求核剤は、塩基性条件下で使用できます。
主要な生成物
酸化: キノン誘導体。
還元: アルコール誘導体。
置換: さまざまな置換ヒドラゾノメチル誘導体。
4. 科学研究における用途
4-((5-(2-メトキシフェニル)-2H-ピラゾール-3-カルボニル)-ヒドラゾノメチル)-安息香酸メチルエステルは、科学研究でいくつかの用途があります。
医薬品化学: 抗炎症、抗がん、および抗菌作用の可能性について研究されています。
生物学研究: 酵素相互作用と受容体結合を研究するためのプローブとして使用されます。
化学合成: より複雑な有機分子の合成における中間体として機能します。
工業用途: 新規材料と触媒の開発における潜在的な用途。
科学的研究の応用
4-((5-(2-Methoxyphenyl)-2H-pyrazole-3-carbonyl)-hydrazonomethyl)-benzoic acid methyl ester has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anti-inflammatory, anti-cancer, and anti-microbial properties.
Biological Research: Used as a probe to study enzyme interactions and receptor binding.
Chemical Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Industrial Applications: Potential use in the development of new materials and catalysts.
作用機序
この化合物の作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。ピラゾール環とヒドラゾノメチル基は、これらの標的への結合を促進する重要な官能基です。この化合物は、酵素活性を阻害したり、受容体シグナル伝達経路を調節したりすることで、観察された生物学的効果をもたらす可能性があります。
6. 類似の化合物との比較
類似の化合物
- 4-(2-メトキシフェニル)-6-メチル-2-チオキソ-1,2,3,4-テトラヒドロピリミジン-5-カルボン酸エチルエステル
- 5-(2-メトキシフェニル)-2H-ピラゾール-3-カルボン酸 (2,4,5-トリメトキシベンジリデン)-ヒドラジド
独自性
4-((5-(2-メトキシフェニル)-2H-ピラゾール-3-カルボニル)-ヒドラゾノメチル)-安息香酸メチルエステルの独自性は、特定の官能基の組み合わせにあり、独特の化学反応性と生物活性を付与します。その構造は、多様な修飾を可能にするため、さまざまな研究や産業用途における貴重な化合物となっています。
類似化合物との比較
Similar Compounds
- 4-(2-Methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester
- 5-(2-Methoxyphenyl)-2H-pyrazole-3-carboxylic acid (2,4,5-trimethoxybenzylidene)-hydrazide
Uniqueness
The uniqueness of 4-((5-(2-Methoxyphenyl)-2H-pyrazole-3-carbonyl)-hydrazonomethyl)-benzoic acid methyl ester lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C20H18N4O4 |
|---|---|
分子量 |
378.4 g/mol |
IUPAC名 |
methyl 4-[(E)-[[3-(2-methoxyphenyl)-1H-pyrazole-5-carbonyl]hydrazinylidene]methyl]benzoate |
InChI |
InChI=1S/C20H18N4O4/c1-27-18-6-4-3-5-15(18)16-11-17(23-22-16)19(25)24-21-12-13-7-9-14(10-8-13)20(26)28-2/h3-12H,1-2H3,(H,22,23)(H,24,25)/b21-12+ |
InChIキー |
IUCRZGXQAUDQQC-CIAFOILYSA-N |
異性体SMILES |
COC1=CC=CC=C1C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)C(=O)OC |
正規SMILES |
COC1=CC=CC=C1C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(Z)-[4-(Diethylamino)-2-hydroxyphenyl]methylidene]pyridine-2-carbohydrazide](/img/structure/B11680420.png)
![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11680421.png)
![(5E)-5-[(2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]-2-thioxoimidazolidin-4-one](/img/structure/B11680433.png)
![2-{(E)-[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}-1-benzothiophene-3-ol](/img/structure/B11680445.png)
![3-chloro-N-(4-chlorophenyl)-N-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]benzamide](/img/structure/B11680446.png)

![Ethyl 2-[2-(2,6-dimethylphenoxy)acetamido]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11680460.png)
![4-{(2E)-2-[2-(benzyloxy)benzylidene]hydrazinyl}-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine](/img/structure/B11680464.png)
![ethyl 4-{3-[(E)-{2-[(4-bromophenoxy)acetyl]hydrazinylidene}methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B11680472.png)

![6-{(2E)-2-[1-(4-fluorophenyl)ethylidene]hydrazinyl}-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11680475.png)
![4-((E)-{[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)-2,6-dimethoxyphenol](/img/structure/B11680477.png)
![N-{4-[(1E)-N-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B11680480.png)
![(2Z)-N-(3-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11680484.png)
